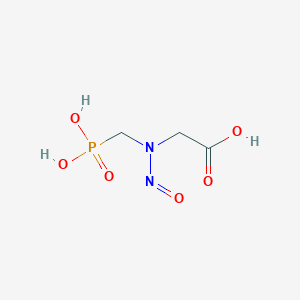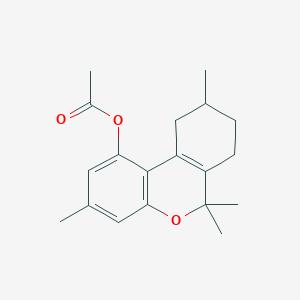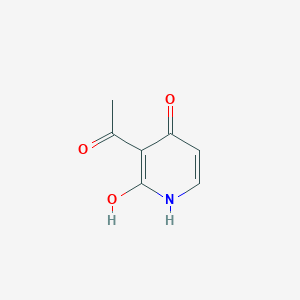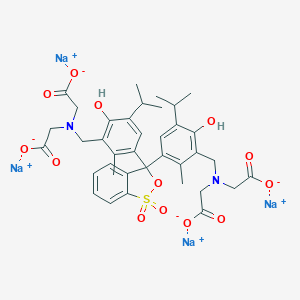
Nitrosoglifosato
Descripción general
Descripción
N-Nitroso-N-(phosphonomethyl)glycine, also known as N-Nitroso-N-(phosphonomethyl)glycine, is a useful research compound. Its molecular formula is C3H7N2O6P and its molecular weight is 198.07 g/mol. The purity is usually 95%.
The exact mass of the compound N-Nitroso-N-(phosphonomethyl)glycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Nitroso-N-(phosphonomethyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso-N-(phosphonomethyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicida y control de malezas
Nitrosoglifosato es un derivado del Glifosato, que es un herbicida no selectivo, de postemergencia ampliamente utilizado para el control de malezas y la vegetación . Se utiliza en una variedad de entornos, incluida la agricultura, la silvicultura y los jardines residenciales.
Química analítica
La naturaleza polar del NNG no se presta a la mayoría de las técnicas convencionales de cromatografía líquida de fase inversa o fase normal . Sin embargo, la cromatografía líquida de alto rendimiento (HPLC) de intercambio iónico es el método más comúnmente empleado para la determinación de NNG .
Vías de desintoxicación en plantas
This compound está involucrado en el estudio de las vías de desintoxicación en plantas . Por ejemplo, un estudio encontró que la aplicación de óxido nítrico mejoró la fitotoxicidad del Glifosato en plantas de tomate al reducir el daño oxidativo y estimular las vías de desintoxicación .
Mecanismo De Acción
Nitrosoglyphosate, also known as 2-[nitroso(phosphonomethyl)amino]acetic acid or N-Nitroso-N-(phosphonomethyl)glycine, is a compound of interest due to its role as a degradation product and synthetic impurity of the widely used herbicide glyphosate .
Target of Action
Nitrosoglyphosate shares a similar structure with glyphosate, suggesting that it may have similar targets. Glyphosate primarily acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants and microorganisms .
Mode of Action
Given its structural similarity to glyphosate, it is plausible that it may also inhibit the epsps enzyme, thereby disrupting the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms .
Biochemical Pathways
The inhibition of the EPSPS enzyme by glyphosate leads to a disruption in the shikimate pathway, resulting in a deficiency of essential aromatic amino acids . This deficiency can lead to a halt in protein synthesis and growth, ultimately causing plant death . Nitrosoglyphosate, being a derivative of glyphosate, may affect similar biochemical pathways.
Pharmacokinetics
Glyphosate is known to be absorbed through foliage and minimally through roots, and from there translocated to growing points . It’s plausible that Nitrosoglyphosate may have similar properties.
Result of Action
The primary result of the action of Nitrosoglyphosate is likely to be similar to that of glyphosate, i.e., the inhibition of growth in plants due to the disruption of essential biochemical pathways . .
Action Environment
The action of Nitrosoglyphosate, like that of glyphosate, can be influenced by various environmental factors. For instance, the formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Análisis Bioquímico
Biochemical Properties
It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Cellular Effects
Glyphosate, the parent compound of Nitrosoglyphosate, has been shown to have a large number of tumorigenic effects on biological systems, including direct damage to DNA in sensitive cells, disruption of glycine homeostasis, succinate dehydrogenase inhibition, chelation of manganese, and disruption of fructose metabolism .
Molecular Mechanism
Glyphosate, the parent compound of Nitrosoglyphosate, acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) . This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Temporal Effects in Laboratory Settings
It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Dosage Effects in Animal Models
It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Metabolic Pathways
Glyphosate, the parent compound of Nitrosoglyphosate, is known to disrupt the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms .
Transport and Distribution
It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Subcellular Localization
It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Propiedades
IUPAC Name |
2-[nitroso(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10)11/h1-2H2,(H,6,7)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYBQPCMQGLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205066 | |
| Record name | N-Nitrosoglyphosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56516-72-4 | |
| Record name | N-Nitrosoglyphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056516724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoglyphosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOGLYPHOSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HME3JQ5MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)





